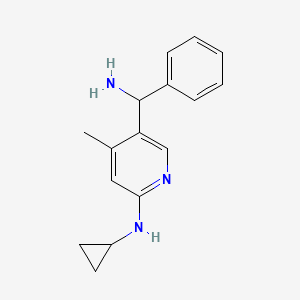

5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an amino group, a phenylmethyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of a substituted pyridine with an appropriate amine and phenylmethyl halide under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved can include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

5-Amino-pyrazoles: These compounds share a similar amino group and are known for their versatility in organic synthesis and medicinal chemistry.

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is structurally similar and is used as a selective inhibitor of protein kinase C.

Uniqueness

5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, phenylmethyl group, cyclopropyl group, and methyl group makes it a valuable compound for various applications in research and industry.

Biological Activity

5-(Amino(phenyl)methyl)-N-cyclopropyl-4-methylpyridin-2-amine, also known by its CAS number 1355233-75-8, is a compound with potential pharmacological applications. Its molecular formula is C16H19N3 and it has a molecular weight of 253.34 g/mol. This compound has garnered attention due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic roles.

The compound's biological activity primarily revolves around its interaction with neurotransmitter systems, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease, as they prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, research indicates that compounds similar to this one have shown IC50 values ranging from 5.7 μM to 27.8 μM against AChE, suggesting that modifications in their structure can lead to enhanced potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the compound's efficacy as an AChE inhibitor. For example, the introduction of amino groups and variations in aromatic structures can enhance binding affinity and inhibitory potency .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary assessments suggest favorable properties such as good blood-brain barrier permeability and low toxicity profiles, making it a candidate for further development in neuropharmacological applications .

Alzheimer’s Disease Models

Recent studies have employed animal models to evaluate the cognitive-enhancing effects of AChE inhibitors like this compound. In these models, compounds with similar structures have been shown to improve memory and learning capabilities significantly. For instance, a study indicated that certain derivatives led to marked improvements in cognitive functions in mice subjected to memory impairment protocols .

Comparative Analysis

To provide a clearer understanding of its biological activity, a comparative analysis table is presented below:

| Compound Name | IC50 (μM) | Biological Activity | References |

|---|---|---|---|

| This compound | 5.7 - 27.8 | AChE Inhibition | |

| Donepezil | 0.1 | AChE Inhibition | |

| Rivastigmine | 1.0 | AChE Inhibition | |

| Galantamine | 0.4 | AChE Inhibition |

Future Directions

Given its promising activity as an AChE inhibitor, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Long-term toxicity assessments : Understanding chronic exposure effects.

- Combination therapies : Evaluating efficacy when used alongside other neuroprotective agents.

- Mechanistic studies : Detailed investigations into its interaction with various neurotransmitter receptors.

Properties

Molecular Formula |

C16H19N3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

5-[amino(phenyl)methyl]-N-cyclopropyl-4-methylpyridin-2-amine |

InChI |

InChI=1S/C16H19N3/c1-11-9-15(19-13-7-8-13)18-10-14(11)16(17)12-5-3-2-4-6-12/h2-6,9-10,13,16H,7-8,17H2,1H3,(H,18,19) |

InChI Key |

GSUKGHWMMZZPKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C2=CC=CC=C2)N)NC3CC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.